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For Researchers, Scientists, and Drug Development Professionals

Serine/Arginine Protein Kinases (SRPKs) have emerged as critical regulators of mRNA splicing
and key players in cancer progression. Their overexpression is linked to aberrant splicing of
oncogenes and tumor suppressor genes, making them attractive targets for therapeutic
intervention. This guide provides a comparative analysis of prominent SRPK inhibitors,
summarizing their performance with supporting experimental data to aid researchers in
selecting the appropriate tools for their cancer studies.

Performance Comparison of SRPK Inhibitors

The efficacy and selectivity of SRPK inhibitors are paramount for their utility as research tools
and potential therapeutics. The following tables summarize the biochemical potency and
cellular activity of several key SRPK inhibitors against their primary targets, SRPK1 and
SRPK2.

Table 1: Biochemical Potency of SRPK Inhibitors (IC50/Ki)
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Inhibitor

SRPK1

SRPK2

Selectivity
Reference(s)
Notes

SRPIN340

Ki: 0.89 uM

IC50: 7.4 uM

Also inhibits
SRPK2 at higher

concentrations.

[1]

SPHINX31

IC50: 5.9 nM

>50-fold less

potent

Highly selective

for SRPK1 over
SRPK2 and [1]
other kinases like
CLK1.[1]

SRPKIN-1

IC50: 35.6 nM

IC50: 98 nM

Covalent and
irreversible
inhibitor of both
SRPK1 and
SRPK2.

MCE

MSC-1186

IC50: 2.7 nM

IC50: 81 nM

A highly selective
pan-SRPK
inhibitor with
excellent [2103]1[41[5]
kinome-wide

selectivity.[2][3]

[4]5]

SPHINX

IC50: 0.58 uM

A selective
SRPK1 inhibitor.

MCE

Alectinib

An ALK inhibitor
with off-target ]
activity against

SRPKL1.[6]

IC50 and Ki values represent the concentration of the inhibitor required to reduce enzyme

activity by 50% or the inhibition constant, respectively. Lower values indicate higher potency.
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Table 2: Cellular Activity of SRPK Inhibitors in Cancer Cell Lines (IC50)

Inhibitor Cell Line(s) Cancer Type IC50 (pM) Reference(s)
HL60, Jurkat, )
SRPIN340 Leukemia 44.7-92.2
Molt4
Endometrial
SPHINX31 SPEC-2 - [7]
Cancer
A375, 92-1 Melanoma - [8]

Leukemia, Lung,
Jurkat, A549, )
Compound C02 Leukemia, 9.51-34.53 9]
K562, HeLa )
Cervical

Cellular IC50 values represent the concentration of the inhibitor that reduces cell viability by
50% and can vary depending on the cell line and assay conditions.

Key Signaling Pathways

SRPKs are integral components of major signaling pathways that are frequently dysregulated
in cancer. Understanding these pathways is crucial for elucidating the mechanism of action of
SRPK inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

